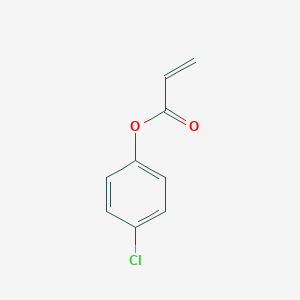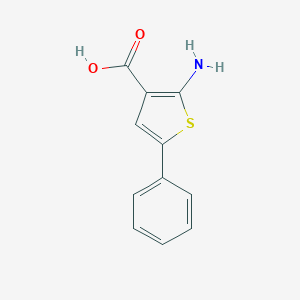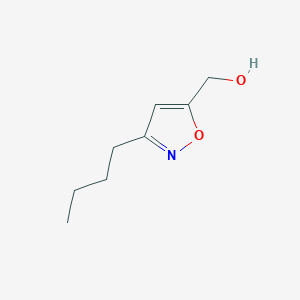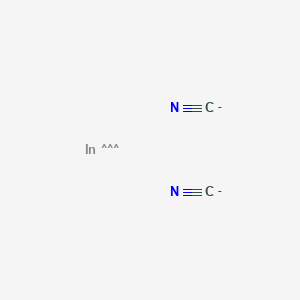
Indium dicyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium dicyanide is a coordination compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. Indium dicyanide has a unique structure that makes it an interesting compound for researchers to study.
Wissenschaftliche Forschungsanwendungen
Indium dicyanide has shown potential in various scientific research fields. It has been studied as a catalyst for organic reactions, a fluorescent probe for the detection of metal ions, and a precursor for the synthesis of other indium compounds. Additionally, indium dicyanide has been investigated for its potential in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of indium dicyanide is not fully understood, but it is believed to interact with cellular proteins and enzymes. It has been shown to inhibit the activity of some enzymes and to induce the production of reactive oxygen species, which can lead to cell death.
Biochemische Und Physiologische Effekte
Studies have shown that indium dicyanide can affect various biochemical and physiological processes in cells. It has been shown to induce apoptosis in cancer cells, inhibit the activity of some enzymes, and alter the expression of certain genes. Additionally, it has been shown to have antioxidant properties and to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using indium dicyanide in lab experiments is its stability and solubility in water and organic solvents. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that it can be difficult to obtain in large quantities, and its toxicity is not well understood.
Zukünftige Richtungen
There are many potential future directions for research on indium dicyanide. One area of interest is its potential as a catalyst for organic reactions. Additionally, further investigation into its mechanism of action and its potential as a treatment for cancer is warranted. Finally, the development of new synthesis methods and the investigation of its toxicity are important areas for future research.
Conclusion:
In conclusion, indium dicyanide is a coordination compound that has potential applications in various scientific research fields. Its unique structure and properties make it an interesting compound for researchers to study. While its mechanism of action and toxicity are not fully understood, it has shown promise in the treatment of cancer and as a catalyst for organic reactions. Further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of indium dicyanide can be achieved by reacting indium(III) chloride with sodium cyanide in the presence of a catalyst such as copper(II) chloride. The reaction takes place in an aqueous solution at room temperature and yields indium dicyanide as a precipitate. The purity of the compound can be increased by recrystallization.
Eigenschaften
CAS-Nummer |
14834-18-5 |
|---|---|
Produktname |
Indium dicyanide |
Molekularformel |
C2InN2-2 |
Molekulargewicht |
166.85 g/mol |
InChI |
InChI=1S/2CN.In/c2*1-2;/q2*-1; |
InChI-Schlüssel |
UZXQOVJNWDVYQQ-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[In] |
Kanonische SMILES |
[C-]#N.[C-]#N.[In] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



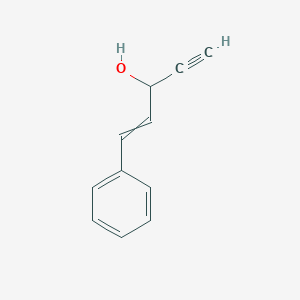
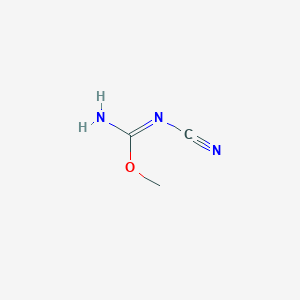
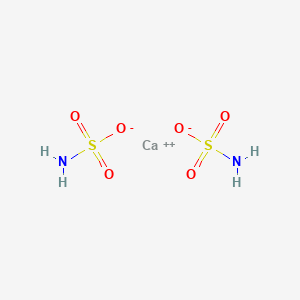
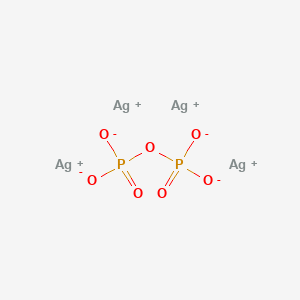
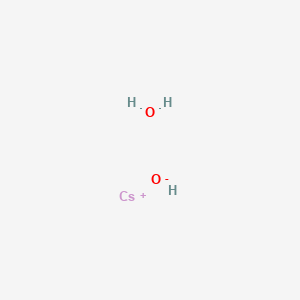
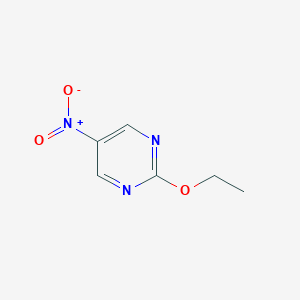

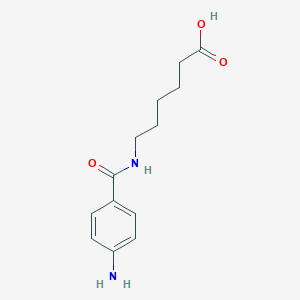
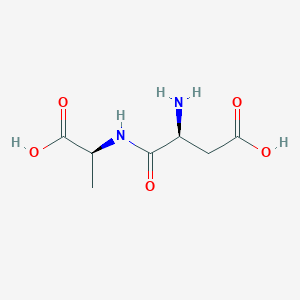
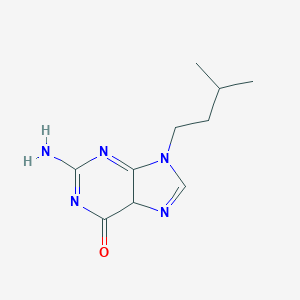
![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)
